

# A Comprehensive Technical Guide to the Mechanism of Action of Berberine Ursodeoxycholate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Berberine Ursodeoxycholate |           |
| Cat. No.:            | B10831510                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Berberine Ursodeoxycholate (B-UDCA), also known as HTD1801, is a novel, first-in-class new molecular entity developed as an ionic salt combining berberine (BBR) and ursodeoxycholic acid (UDCA).[1][2][3] This compound is an orally administered, gut-liver anti-inflammatory metabolic modulator under investigation for the treatment of a range of metabolic and liver diseases, including type 2 diabetes (T2D), nonalcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC).[4][5][6] The rationale behind the creation of B-UDCA lies in the synergistic potential of its two active moieties, aiming to provide a comprehensive therapeutic approach to complex metabolic conditions.[4][7] It is thought that the salt form enhances the solubility and bioavailability of its constituent molecules.[3] After oral administration, B-UDCA is expected to dissociate into its berberine and ursodeoxycholic acid components within the gastrointestinal tract, which are then differentially absorbed.[3][8]

## Core Mechanism of Action

The therapeutic effects of **Berberine Ursodeoxycholate** are multifaceted, stemming from the distinct yet complementary actions of its two components. The primary mechanisms involve the activation of AMP-activated protein kinase (AMPK) and the inhibition of the NLRP3

## Foundational & Exploratory





inflammasome, primarily attributed to berberine, alongside the hepatoprotective and bile acid-modulating effects of ursodeoxycholic acid.[1][5][9]

### Berberine-Mediated Effects:

- AMPK Activation: A key mechanism of the berberine component is the activation of the AMP-activated protein kinase (AMPK) pathway.[1][4] AMPK is a crucial regulator of cellular energy homeostasis.[4] Its activation by berberine promotes the utilization of glucose and free fatty acids, leading to improved insulin sensitivity, enhanced glucose uptake, and reduced lipid accumulation.[1][7] This action is central to B-UDCA's benefits in type 2 diabetes and fatty liver disease.[4][10]
- NLRP3 Inflammasome Inhibition: B-UDCA also functions as an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.[1] [5][9] This anti-inflammatory action contributes to its therapeutic potential in conditions with an inflammatory component, such as NASH.
- Lipid Metabolism: Berberine has been shown to lower total cholesterol, triglycerides, and LDL levels.[10] One of its mechanisms for lowering cholesterol is distinct from that of statins, involving the upregulation of the LDL receptor and the inhibition of proprotein convertase subtilisin/kexin type 9 (PCSK9) transcription.[10][11]

## Ursodeoxycholic Acid-Mediated Effects:

- Hepatoprotective and Anti-cholestatic Properties: UDCA is a naturally occurring bile acid known for its ability to protect liver cells (hepatocytes) from damage and to improve liver function by reducing the toxicity of accumulated bile acids.[4] It also exerts anti-apoptotic and anti-inflammatory effects in the liver.[4][12]
- Modulation of Farnesoid X Receptor (FXR) Signaling: The interaction of UDCA with the
  farnesoid X receptor (FXR), a key regulator of bile acid and lipid metabolism, is complex and
  subject to some debate in the scientific literature. Some studies suggest that UDCA acts as
  an intestinal FXR antagonist, which would lead to reduced expression of fibroblast growth
  factor 15/19 (FGF15/19), a suppressor of bile acid synthesis.[13][14][15] This, in turn, would
  increase the synthesis of bile acids. Conversely, other evidence suggests that UDCA may act
  as an FXR agonist, particularly in the ileum.[13][14]



 Autophagy and Apoptosis Regulation: In the context of NAFLD, UDCA has been shown to inhibit apoptosis and improve autophagy by activating AMPK, thereby influencing the interaction of Bcl-2 with Beclin-1 and Bax.[16]

## Synergistic Effects:

The combination of berberine and ursodeoxycholic acid in a single molecule is designed to produce synergistic effects. Berberine's activation of the AMPK pathway complements UDCA's hepatoprotective properties, creating a comprehensive approach to treating metabolic and liver diseases.[4] This dual-action mechanism targets both the symptoms and the underlying pathophysiological processes.[4]

# **Quantitative Data Summary**

The following tables summarize the quantitative data from key clinical trials of **Berberine Ursodeoxycholate**.

Table 1: Efficacy of **Berberine Ursodeoxycholate** in Patients with Type 2 Diabetes (12-Week Treatment)[1][17]

| Parameter                                      | Placebo | B-UDCA (500 mg<br>BID) | B-UDCA (1000 mg<br>BID) |
|------------------------------------------------|---------|------------------------|-------------------------|
| Change in HbA1c from Baseline (%)              | -0.3    | -0.7                   | -1.0                    |
| P-value vs. Placebo                            | -       | 0.04                   | <0.001                  |
| Change in Fasting<br>Plasma Glucose<br>(mg/dL) | -       | -13.0                  | -18.4                   |

Table 2: Efficacy of **Berberine Ursodeoxycholate** in Patients with Presumed NASH and Type 2 Diabetes (18-Week Treatment)[3]



| Parameter                                            | Placebo | B-UDCA (1000 mg BID) |
|------------------------------------------------------|---------|----------------------|
| Absolute Decrease in Liver Fat Content (MRI-PDFF, %) | -2.0    | -4.8                 |
| P-value vs. Placebo                                  | -       | 0.011                |
| Average Weight Loss (kg)                             | -       | 3.5                  |

Table 3: Efficacy of **Berberine Ursodeoxycholate** in Patients with Primary Sclerosing Cholangitis (6-Week Treatment)[18]

| Parameter                                                      | Placebo | B-UDCA (500 mg<br>BID) | B-UDCA (1000 mg<br>BID) |
|----------------------------------------------------------------|---------|------------------------|-------------------------|
| Change in Alkaline<br>Phosphatase (ALP)<br>from Baseline (U/L) | +98     | -53                    | -37                     |
| P-value vs. Placebo                                            | -       | 0.016                  | 0.019                   |

Table 4: Efficacy of **Berberine Ursodeoxycholate** in Patients with Hyperlipidemia (28-Day Treatment)[11]

| Parameter                          | Placebo | B-UDCA (2000 mg/day) |
|------------------------------------|---------|----------------------|
| Reduction in Total Cholesterol (%) | -       | 8.2                  |
| P-value vs. Placebo                | -       | 0.0004               |
| Reduction in LDL Cholesterol (%)   | -       | 10.4                 |
| P-value vs. Placebo                | -       | 0.0006               |

# **Experimental Protocols**

Detailed methodologies for key clinical trials are provided below.



- 1. Phase 2 Trial in Patients with Type 2 Diabetes[1][17]
- Study Design: A randomized, double-blind, placebo-controlled, 12-week clinical trial conducted in China.
- Participants: 113 patients with Type 2 Diabetes who had undergone at least 8 weeks of diet and exercise, with a baseline HbA1c level of 7.0% to 10.5% and a fasting plasma glucose level below 250.5 mg/dL.
- Intervention: Patients were randomized in a 1:1:1 ratio to receive placebo, B-UDCA 500 mg twice daily, or B-UDCA 1000 mg twice daily.
- Primary Endpoint: The change in HbA1c level from baseline to week 12.
- Key Secondary Endpoints: Changes in other glycemic, hepatic, and cardiometabolic parameters.
- 2. Phase 2 Proof-of-Concept Trial in Patients with Presumed NASH and Type 2 Diabetes[3][19]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: Patients with presumed non-alcoholic steatohepatitis and type 2 diabetes.
- Intervention: Subjects were randomized to receive either B-UDCA (500 mg or 1000 mg twice daily) or a placebo for 18 weeks.
- Primary Endpoint: Reduction in liver fat content as measured by magnetic resonance imaging proton density fat fraction (MRI-PDFF).
- Key Secondary Endpoints: Improvement in glycemic control, liver-associated enzymes, and safety.
- 3. Proof-of-Concept Trial in Patients with Primary Sclerosing Cholangitis[18]
- Study Design: An 18-week proof-of-concept study with three 6-week periods: a placebocontrolled period, a treatment extension period, and a randomized treatment withdrawal period.



- Participants: 55 patients with Primary Sclerosing Cholangitis.
- Intervention: Patients were initially randomized to receive B-UDCA 500 mg twice daily, B-UDCA 1000 mg twice daily, or a placebo.
- Primary Outcome: Change from baseline in alkaline phosphatase (ALP) at week 6.

## **Visualizations**

Diagram 1: Synergistic Mechanism of Berberine Ursodeoxycholate



Click to download full resolution via product page

Caption: Synergistic mechanism of **Berberine Ursodeoxycholate**.

Diagram 2: AMPK Signaling Pathway Activated by Berberine





Click to download full resolution via product page

Caption: AMPK signaling pathway activated by Berberine.

Diagram 3: Modulation of FXR Signaling by UDCA



Click to download full resolution via product page



Caption: Modulation of FXR signaling by UDCA in the intestine.

Diagram 4: Simplified Clinical Trial Workflow



Click to download full resolution via product page

Caption: Simplified workflow of a randomized controlled trial for B-UDCA.

### Conclusion

Berberine Ursodeoxycholate represents a promising therapeutic agent with a unique dual mechanism of action that targets key pathways in metabolic and liver diseases. By combining the AMPK-activating and anti-inflammatory properties of berberine with the hepatoprotective and bile acid-modulating effects of ursodeoxycholic acid, B-UDCA offers a multifaceted approach to treatment. Clinical trial data have demonstrated its efficacy in improving glycemic control, reducing liver fat, and improving liver enzyme profiles in patients with type 2 diabetes, NAFLD, and PSC. Further research and ongoing phase 3 studies will continue to elucidate the full therapeutic potential of this novel compound.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Berberine Ursodeoxycholate for the Treatment of Type 2 Diabetes: A Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine ursodeoxycholate HighTide Biopharma AdisInsight [adisinsight.springer.com]
- 3. A phase 2, proof of concept, randomised controlled trial of berberine ursodeoxycholate in patients with presumed non-alcoholic steatohepatitis and type 2 diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Berberine Ursodeoxycholate used for? [synapse.patsnap.com]
- 5. HighTide Therapeutics Announces Publication of Phase 2 Study of Berberine
   Ursodeoxycholate for the Treatment of Type 2 Diabetes Mellitus in JAMA Network Open HighTide Therapeutics, Inc. [hightidetx.com]
- 6. Likelihood of Approval and Phase Transition Success Rate Model Berberine Ursodeoxycholate in Hypertriglyceridemia [globaldata.com]
- 7. icns.es [icns.es]
- 8. medchemexpress.com [medchemexpress.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Berberine in Non-Alcoholic Fatty Liver Disease—A Review PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of HTD1801 (berberine ursodeoxycholate, BUDCA) in patients with hyperlipidemia PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR PMC [pmc.ncbi.nlm.nih.gov]
- 14. egastroenterology.bmj.com [egastroenterology.bmj.com]
- 15. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ursodeoxycholic acid alleviates nonalcoholic fatty liver disease by inhibiting apoptosis and improving autophagy via activating AMPK PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Berberine Ursodeoxycholate for the Treatment of Type 2 Diabetes: A Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mims.com [mims.com]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]



 To cite this document: BenchChem. [A Comprehensive Technical Guide to the Mechanism of Action of Berberine Ursodeoxycholate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831510#berberine-ursodeoxycholate-mechanism-of-action]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com